
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide, also known as CPOP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPOP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
作用機序
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. This compound binds to specific sites on proteins and prevents them from interacting with other proteins in the cell. This can lead to a disruption of various biological processes, which can be studied to gain insights into the function of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the interaction between the transcription factor NF-κB and its co-activator CBP/p300, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide in lab experiments is its ability to selectively label proteins and study their interactions with other proteins in the cell. This compound is also a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity to cells, which can affect the interpretation of experimental results.
将来の方向性
There are many future directions for the use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide in scientific research. One potential direction is the development of more selective and potent this compound analogs that can be used to study specific protein-protein interactions. Another potential direction is the use of this compound in the development of new drugs that target specific proteins involved in various diseases. Overall, this compound is a valuable tool for studying various biological processes and has the potential to lead to new insights into the function of proteins in the cell.
合成法
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process starting from commercially available reagents. The first step involves the reaction of 4-chlorobenzyl alcohol with hydrazine hydrate to form 4-chlorophenyl hydrazine. The second step involves the reaction of 4-chlorophenyl hydrazine with ethyl acrylate to form 1-(4-chlorophenyl)-3-(1-ethoxycarbonyl-2-methylpropyl)-1,2,4-oxadiazole. The third step involves the reaction of 1-(4-chlorophenyl)-3-(1-ethoxycarbonyl-2-methylpropyl)-1,2,4-oxadiazole with 3,4-dimethoxybenzoyl chloride to form this compound.
科学的研究の応用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively label proteins and study their interactions with other proteins in the cell. This compound can also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods.
特性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-11(19-22-17(23-27-19)12-4-7-14(20)8-5-12)21-18(24)13-6-9-15(25-2)16(10-13)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIIXVRUPKJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

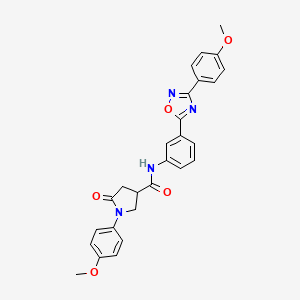
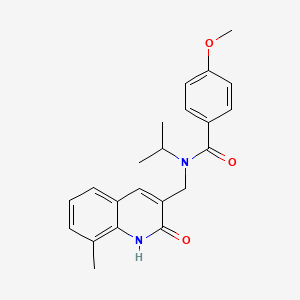

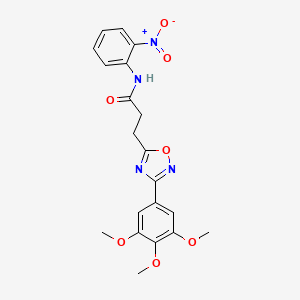
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
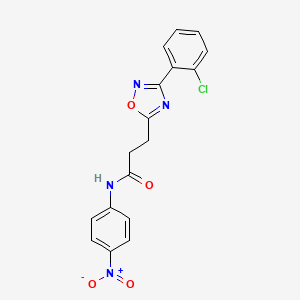


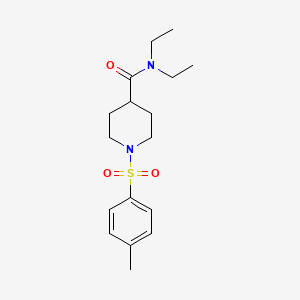
![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
